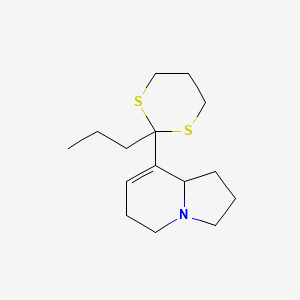

8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine

Description

8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine is a bicyclic alkaloid derivative characterized by a hexahydroindolizine core fused with a 1,3-dithiane ring substituted with a propyl group. The presence of the 1,3-dithiane moiety may enhance lipophilicity and influence metabolic stability compared to analogs with aromatic substituents .

Properties

CAS No. |

89556-98-9 |

|---|---|

Molecular Formula |

C15H25NS2 |

Molecular Weight |

283.5 g/mol |

IUPAC Name |

8-(2-propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine |

InChI |

InChI=1S/C15H25NS2/c1-2-8-15(17-11-5-12-18-15)13-6-3-9-16-10-4-7-14(13)16/h6,14H,2-5,7-12H2,1H3 |

InChI Key |

KTTBFQIVCNOMHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(SCCCS1)C2=CCCN3C2CCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine typically involves multiple steps, starting with the preparation of the dithiane ring followed by the formation of the indolizine ring. Common reagents used in these reactions include organolithium reagents, halogenated compounds, and various catalysts to facilitate ring formation and functional group transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine can undergo various types of chemical reactions, including:

Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the indolizine ring or other functional groups.

Substitution: Halogenated derivatives of the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: Its unique structure makes it a candidate for use in materials science and catalysis.

Mechanism of Action

The mechanism by which 8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Substituent Effects

The hexahydroindolizine scaffold is shared with compounds such as 7,8-Bis(3,4-dimethoxyphenyl)-1,2,3,5,6,8a-hexahydroindolizine (). Key differences lie in the substituents:

- Target compound : 2-Propyl-1,3-dithiane group.

- Analog : 3,4-Dimethoxyphenyl groups.

These substituents significantly alter physicochemical and pharmacokinetic properties:

Table 1: Physicochemical Comparison

Key Observations :

- The dithiane substituent in the target compound likely increases lipophilicity (higher XlogP) compared to the dimethoxyphenyl analog, which may enhance membrane permeability but reduce aqueous solubility.

- The dimethoxyphenyl analog’s higher hydrogen bond acceptor count (5 vs. 2) contributes to similar TPSA values despite structural differences .

ADMET and Bioactivity Profiles

While ADMET data for the target compound are unavailable, comparisons can be inferred from the dimethoxyphenyl analog ():

Table 2: ADMET Comparison (Inferred)

Key Observations :

Methodological Considerations in Comparative Studies

The lumping strategy () groups compounds with similar cores or substituents to predict shared behaviors. For example:

- Hexahydroindolizines with hydrophobic substituents (e.g., dithiane, dimethoxyphenyl) could be lumped for studying membrane permeability or metabolic pathways.

- This approach reduces computational complexity but may overlook nuanced differences in reactivity or toxicity .

Biological Activity

8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine is a complex organic compound with potential biological activities. Its unique structure incorporates a hexahydroindolizine core and a dithianyl substituent that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings and data.

The molecular formula of this compound is with a molecular weight of approximately 283.5 g/mol. The compound's structure includes a hexahydroindolizine framework which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H25NS2 |

| Molecular Weight | 283.5 g/mol |

| CAS Number | 89556-98-9 |

| Chemical Structure | Structure |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The tumor microenvironment plays a critical role in cancer progression and treatment resistance. Studies have shown that derivatives of indolizines can selectively inhibit cancer cell growth by targeting metabolic pathways within tumors .

Neuroprotective Effects

The neuroprotective potential of indolizine derivatives has been highlighted in various studies. These compounds may exert protective effects against neurodegenerative diseases through mechanisms such as antioxidant activity and modulation of neurotransmitter systems. For instance, they can enhance dopamine signaling pathways which are crucial in conditions like Parkinson's disease.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds containing dithiane groups have been reported to exhibit activity against various bacterial strains and fungi . This suggests potential applications in treating infections or as preservatives in pharmaceuticals.

Study on Anticancer Activity

A notable study investigated the effects of indolizine derivatives on human cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells. The mechanism involved the activation of intrinsic apoptotic pathways and downregulation of anti-apoptotic proteins.

Neuroprotective Mechanism Exploration

Another study focused on the neuroprotective effects of similar compounds in animal models of neurodegeneration. The results indicated that administration of the compound led to reduced oxidative stress markers and improved behavioral outcomes in treated animals compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.